Unmatched Competitive Inhibition of Ureidoglycolate Lyase: 2.2 nM Ki
2,4-Dioxo-4-phenylbutanoic acid (DPBA) is a competitive inhibitor of ureidoglycolate lyase (UGL) with an exceptional Ki of 2.2 nM [1]. This places it among the most potent competitive inhibitors ever reported for a lyase enzyme. The inhibitor class, compounds containing a 2,4-dioxocarboxylate moiety, was designed to mimic transient species in lyase catalysis; however, the phenyl-substituted DPBA is explicitly identified as the 'most potent' member [1].
| Evidence Dimension | Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 2.2 nM |
| Comparator Or Baseline | Other 2,4-dioxocarboxylate inhibitors (class baseline). DPBA is explicitly the most potent within this series. |
| Quantified Difference | Not available for other specific inhibitors in this study. DPBA is the most potent reported. |
| Conditions | In vitro enzyme inhibition assay against Ureidoglycolate Lyase (UGL, EC 4.3.2.3). |
Why This Matters
This exceptional, single-digit nanomolar potency makes DPBA an essential tool for probing UGL function and purine metabolism, where less potent analogs would be ineffective or require significantly higher, potentially confounding concentrations.
- [1] Percudani, R., & Peracchi, A. (2003). Catalysis, Stereochemistry, and Inhibition of Ureidoglycolate Lyase. Journal of Biological Chemistry, 278(50), 50091-50100. View Source
